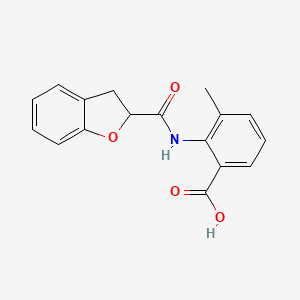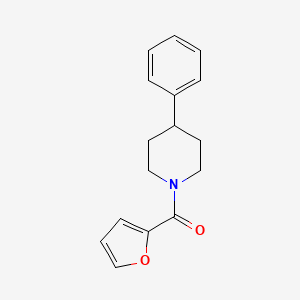![molecular formula C23H24N6O B7558222 2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B7558222.png)
2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that features a combination of imidazole, piperazine, and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxide, while reduction of the benzoyl group would yield a benzyl derivative.
Scientific Research Applications
2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The benzodiazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler compound with similar biological activities.
Piperazine: Known for its use in pharmaceuticals, particularly as an anthelmintic.
Benzodiazole: A core structure in many drugs with diverse therapeutic effects.
Uniqueness
2-[(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to its combination of three distinct pharmacophores, which may confer a broader range of biological activities and potential therapeutic applications compared to its individual components.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c30-23(19-7-5-18(6-8-19)15-28-10-9-24-17-28)29-13-11-27(12-14-29)16-22-25-20-3-1-2-4-21(20)26-22/h1-10,17H,11-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEKIAKJJVQODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)

![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)


![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)


![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)
